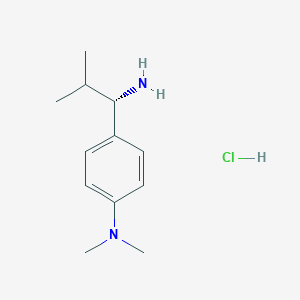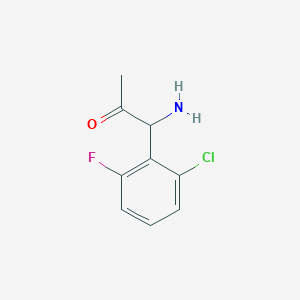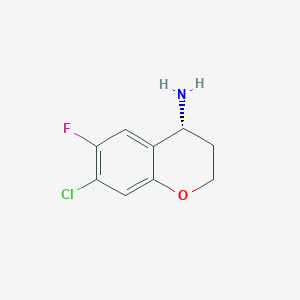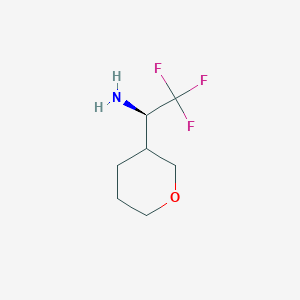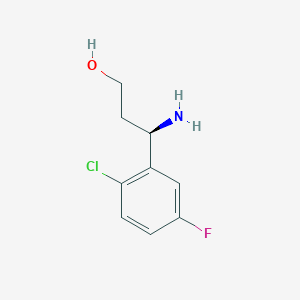
(R)-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL is a chiral compound with the molecular formula C9H12ClFNO It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-5-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in ®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the amino group or the phenyl ring.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or modified phenyl rings.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL: The enantiomer of the compound with similar properties but different biological activity.
3-Amino-3-(2-chlorophenyl)propan-1-OL: Lacks the fluoro substituent, resulting in different reactivity and applications.
3-Amino-3-(2-fluorophenyl)propan-1-OL: Lacks the chloro substituent, affecting its chemical behavior.
Uniqueness
®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhance its reactivity and binding properties. Its chiral nature also allows for enantioselective applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H11ClFNO |
|---|---|
Poids moléculaire |
203.64 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-chloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
Clé InChI |
ODACQZHPKNKTHJ-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)[C@@H](CCO)N)Cl |
SMILES canonique |
C1=CC(=C(C=C1F)C(CCO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


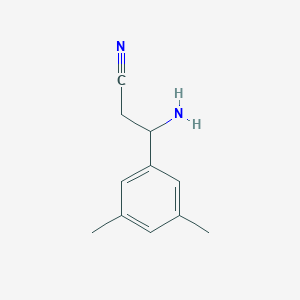
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
